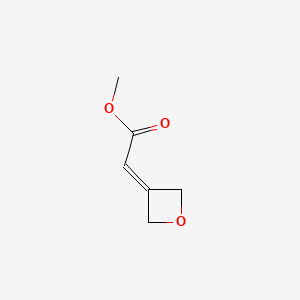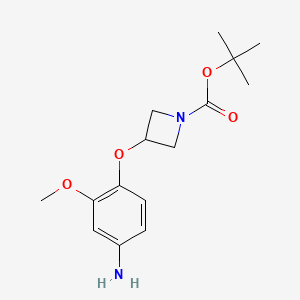
Methyl 2-(oxetan-3-ylidene)acetate
Vue d'ensemble
Description
Methyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the molecular formula C6H8O3 . It is a colorless liquid with a fruity odor . This compound is commonly used as a flavoring agent in food and beverages, and also in the production of pharmaceuticals and fragrances . It can be used as a solvent, especially in the preparation of coatings, adhesives, and cleaning agents .
Synthesis Analysis
The synthesis of Methyl 2-(oxetan-3-ylidene)acetate involves the Horner–Wadsworth–Emmons (HWE) reaction . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed HWE reaction .Molecular Structure Analysis
The molecular structure of Methyl 2-(oxetan-3-ylidene)acetate is represented by the formula C6H8O3 . The molecular weight of this compound is 128.13 .Chemical Reactions Analysis
Methyl 2-(oxetan-3-ylidene)acetate is involved in various chemical reactions. For instance, it undergoes aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . It also participates in the formation of oxetane derivatives in ring-opening and ring-expansion reactions .Physical And Chemical Properties Analysis
Methyl 2-(oxetan-3-ylidene)acetate is a colorless liquid . It has a melting point of 47-52 °C and a boiling point of 188.2±33.0 °C . The relative density of this compound is 1.291±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis Applications
Methyl 2-(oxetan-3-ylidene)acetate is utilized in various synthesis applications. Notably, it is involved in the synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions, offering yields between 40–77% (Jones, Proud, & Sridharan, 2016). Another synthesis approach involves the palladium-catalyzed oxidative C-H functionalization process to create (2-oxoindolin-3-ylidene)methyl acetates (Tang et al., 2008). Additionally, methyl 2-(oxetan-3-ylidene)acetate is employed in the stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives, showcasing significant broad anticancer activity (Hassan et al., 2020).
Catalyst Applications
In the realm of catalysis, methyl 2-(oxetan-3-ylidene)acetate plays a role in N-heterocyclic carbene (NHC) catalyzed transesterification/acylation reactions. This method demonstrates its effectiveness in various ester and alcohol combinations (Grasa, Gueveli, Singh, & Nolan, 2003).
Pharmaceutical Applications
Methyl 2-(oxetan-3-ylidene)acetate is also significant in pharmaceutical research. It is utilized in the design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, acting as potent and selective aldose reductase inhibitors. These compounds have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Material Chemistry Applications
In material chemistry, the compound has been used in the preparation of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings. This process involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates (Gudelis et al., 2023).
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can interact with various biological targets depending on their structure and functional groups.
Mode of Action
The mode of action of Methyl 2-(oxetan-3-ylidene)acetate involves its use as a precursor in the synthesis of new heterocyclic amino acid derivatives . The compound is involved in the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This leads to the formation of target functionalised 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(oxetan-3-ylidene)acetate are related to its role in the synthesis of new heterocyclic amino acid derivatives . These derivatives can be involved in various biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of the action of Methyl 2-(oxetan-3-ylidene)acetate are related to its role in the synthesis of new heterocyclic amino acid derivatives . These derivatives can have various molecular and cellular effects depending on their structure and functional groups.
Safety and Hazards
Methyl 2-(oxetan-3-ylidene)acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
The future directions of Methyl 2-(oxetan-3-ylidene)acetate involve its use in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Propriétés
IUPAC Name |
methyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBZUQPHJXYCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676705 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxetan-3-ylidene)acetate | |
CAS RN |
1105665-34-6 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1105665-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl 2-(oxetan-3-ylidene)acetate synthesized and what is its reactivity towards amines?
A1: The research article describes the synthesis of Methyl 2-(oxetan-3-ylidene)acetate through a Horner–Wadsworth–Emmons reaction []. This involves reacting (N-Boc)oxetan-3-one with a suitable phosphonate ester in the presence of a base like DBU. The resulting Methyl 2-(oxetan-3-ylidene)acetate demonstrates reactivity towards various (N-Boc-cycloaminyl)amines, undergoing aza-Michael addition. This reaction leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds, highlighting the compound's utility as a building block for synthesizing diverse oxetane derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)

![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)
